Benzofuran vs. Benzothiophene Amide: Enhanced Ligand Efficiency in H3 Receptor Binding
In the benzofuran-2-carboxamide series disclosed in patent US7534788, replacement of the benzofuran oxygen with sulfur (benzothiophene) consistently reduced H3 receptor binding affinity. Across multiple matched molecular pairs, benzofuran-2-carboxamides exhibited Ki values 2- to 5-fold lower (more potent) than their benzothiophene analogs when tested under identical conditions [1]. While quantitative data for this specific compound at the H3 receptor is not publicly available, the class-level SAR establishes that the benzofuran oxygen is a critical pharmacophoric element, and that the benzothiophene analog of N-[4,5-dimethyl-3-(methylcarbamoyl)thiophen-2-yl]-1-benzofuran-2-carboxamide would be predicted to have materially weaker H3 engagement.
| Evidence Dimension | H3 receptor binding affinity (Ki) |
|---|---|
| Target Compound Data | Benzofuran-2-carboxamide series: Ki values reported in the nanomolar range for optimized analogs; exact Ki for the titled compound not yet published |
| Comparator Or Baseline | Matched benzothiophene-2-carboxamide analogs: Ki values 2- to 5-fold higher than corresponding benzofuran analogs |
| Quantified Difference | 2- to 5-fold loss in H3 binding affinity upon O→S substitution (benzofuran→benzothiophene) |
| Conditions | H3 receptor radioligand displacement assay (cell membranes expressing recombinant human H3 receptor) |
Why This Matters
Researchers targeting the histamine H3 receptor for obesity, sleep, or cognition should not substitute a benzothiophene-2-carboxamide for the benzofuran-2-carboxamide without expecting a measurable right-shift in potency.
- [1] Mohr, P., Nettekoven, M., Plancher, J.-M., Richter, H., Roche, O., Takahashi, T., Taylor, S. Benzofuran and benzothiophene-2-carboxylic acid amide derivatives. U.S. Patent US7534788 B2, May 19, 2009. See Tables 1-5 for matched molecular pair comparisons. View Source
